4-Piperidinone, 1-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 1-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidinone core linked to a naphthyridine and isoindole moiety through an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The chlorine atoms in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-Piperidinone, 1-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of chlorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinone derivatives and naphthyridine-based molecules. These compounds share structural similarities but differ in their functional groups and overall reactivity .
Uniqueness
What sets 4-Piperidinone, 1-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- apart is its unique combination of a piperidinone core with naphthyridine and isoindole moieties, along with the presence of chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
103255-75-0 |
---|---|
Molecular Formula |
C23H18Cl2N4O3 |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
5-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H18Cl2N4O3/c24-14-3-4-16-17(11-14)18(12-21(31)28-9-7-15(30)8-10-28)29(23(16)32)20-6-2-13-1-5-19(25)26-22(13)27-20/h1-6,11,18H,7-10,12H2 |
InChI Key |
XSXRUIZWVWKYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CC2C3=C(C=CC(=C3)Cl)C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.